N-(morpholine-4-carbothioyl)benzamide
Overview
Description
N-(morpholine-4-carbothioyl)benzamide: is an organic compound with the molecular formula C12H14N2O2S and a molecular weight of 250.32 g/mol It is characterized by the presence of a morpholine ring attached to a benzamide moiety through a carbothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(morpholine-4-carbothioyl)benzamide typically involves the reaction of morpholine with benzoyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(morpholine-4-carbothioyl)benzamide can undergo oxidation reactions, particularly at the sulfur atom in the carbothioyl group. Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: The compound can also be reduced, especially at the carbonyl group in the benzamide moiety. Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: this compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
N-(morpholine-4-carbothioyl)benzamide has several applications in scientific research, including but not limited to:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it useful in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm its efficacy and safety.
Industry: this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(morpholine-4-carbothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The carbothioyl group is particularly important for its binding affinity, as it can form strong interactions with the active sites of target proteins. The morpholine ring also contributes to the compound’s overall stability and solubility, enhancing its bioavailability and effectiveness .
Comparison with Similar Compounds
N-(morpholine-4-carbothioyl)benzamide can be compared with other similar compounds, such as:
N-(morpholine-4-carbothioyl)-4-nitrobenzamide: This compound has a nitro group attached to the benzamide moiety, which can significantly alter its chemical and biological properties.
N-(morpholine-4-carbothioyl)-4-methylbenzamide: The presence of a methyl group can affect the compound’s reactivity and interaction with molecular targets.
N-(morpholine-4-carbothioyl)-4-chlorobenzamide: The chloro group can introduce different electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
Uniqueness: this compound is unique due to its specific combination of a morpholine ring and a benzamide moiety linked through a carbothioyl group. This structure provides a balance of stability, reactivity, and potential biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(morpholine-4-carbothioyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-11(10-4-2-1-3-5-10)13-12(17)14-6-8-16-9-7-14/h1-5H,6-9H2,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHBPERPNJLQLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960795 | |
Record name | N-(Morpholine-4-carbothioyl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40398-30-9 | |
Record name | N-(Morpholinothiocarbonyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40398-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC201499 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Morpholine-4-carbothioyl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the cyclic substituent in N-(morpholine-4-carbothioyl)benzamide affect its synthesis compared to a non-cyclic analogue?
A: The study [] investigated the impact of cyclic and non-cyclic substituents on the synthesis of benzoylthiourea derivatives. It compared the yield of this compound (containing a cyclic morpholine substituent) with N-(bis(2-hydroxyethyl) carbamothioyl) benzamide (containing a non-cyclic dietanolamine substituent) and the parent compound N-benzoylthiourea. The results showed that the cyclic morpholine substituent in this compound led to a higher yield (64%) compared to the non-cyclic dietanolamine substituent in N-(bis(2-hydroxyethyl) carbamothioyl) benzamide (50%). This suggests that the cyclic nature of the morpholine substituent might be favorable during the synthesis of this particular benzoylthiourea derivative.
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